molecular formula C11H12FN3S B2815019 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide CAS No. 868255-87-2

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide

Cat. No.: B2815019
CAS No.: 868255-87-2
M. Wt: 237.3
InChI Key: WCJSBZARSFCDPQ-UHFFFAOYSA-N
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Description

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Scientific Research Applications

Chemistry

In chemistry, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar activities, particularly due to the presence of the fluorophenyl group, which is known to enhance biological activity.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Triazole derivatives are commonly found in antifungal medications like fluconazole and itraconazole. The fluorophenyl group may enhance the compound’s ability to interact with biological targets.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the reaction between ethyl hydrazinecarboxylate and 4-fluorobenzaldehyde under acidic conditions can yield the desired triazole intermediate.

    Introduction of the Methyl Sulfide Group: The methyl sulfide group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the triazole intermediate with methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride, methyl iodide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting their function. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, which could explain potential antifungal activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal with a similar triazole ring structure.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole antifungal with enhanced activity against resistant strains.

Uniqueness

4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide is unique due to the combination of the ethyl group, fluorophenyl group, and methyl sulfide moiety. This combination of functional groups is not commonly found in other triazole derivatives, potentially offering unique biological and chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-ethyl-3-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3S/c1-3-15-10(13-14-11(15)16-2)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJSBZARSFCDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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